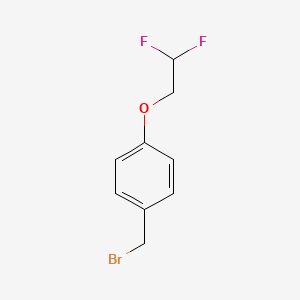

4-(2,2-Difluoroethoxy)benzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2,2-Difluoroethoxy)benzyl bromide” is a chemical compound that is similar to "3-(2,2-Difluoroethoxy)benzyl bromide" . It is a liquid at ambient temperature . The compound is used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of similar compounds involves bromination of the alkyl side chain . A detailed synthesis process for a similar compound, “2,4-Difluorobenzyl bromide”, involves the reaction of 2-iodoresorcinol with trifluoromethanesulfonic anhydride, followed by a reaction with benzyl bromide . Another method involves bromination with N-bromosuccinimide (NBS) and then debromination with diethyl phosphite and N,N-diisopropylethylamine .Molecular Structure Analysis

The molecular structure of “4-(2,2-Difluoroethoxy)benzyl bromide” is similar to "4-(2-fluoroethoxy)-benzyl bromide" . The molecular formula is CHBrFO, with an average mass of 233.077 Da and a monoisotopic mass of 231.989899 Da .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- The compound has been implicated in studies exploring new pathways for trifluoromethoxylation of aliphatic substrates, demonstrating its potential as a precursor for introducing fluorinated groups into organic molecules. This process involves the generation of a trifluoromethoxide anion able to substitute activated bromides, highlighting its utility in synthetic chemistry for modifying molecular structures (Marrec et al., 2010).

Electrochemical Applications

- Research has shown the efficacy of benzylic bromides, such as "4-(2,2-Difluoroethoxy)benzyl bromide," in electrochemical reactions to generate benzyl radicals. These radicals can further react, demonstrating the compound's role in electro-organic synthesis and its potential for creating complex organic structures through radical pathways (Jouikov & Simonet, 2010).

Material Science

- The compound has been studied for its role in the synthesis of polymers and materials with specific electronic properties. For instance, it has been used in the preparation of branched polymers using atom transfer radical polymerization techniques, showcasing its versatility in the design and synthesis of new materials (Kwark, 2008).

Photophysics and Optoelectronics

- Derivatives of "4-(2,2-Difluoroethoxy)benzyl bromide" have been explored for their mechanofluorochromic and aggregation-induced emission (AIE) characteristics. Such studies highlight the compound's potential applications in creating materials for optoelectronic devices, with the ability to undergo significant changes in their photophysical properties in response to mechanical stimuli (Weng et al., 2018).

Supramolecular Chemistry

- In supramolecular chemistry, the compound's derivatives have been investigated for their ability to form complex structures with unique properties. For example, organoplatinum(IV) complexes featuring amide groups derived from benzyl bromides have shown interesting supramolecular arrangements based on ligand flexibility, demonstrating the compound's utility in constructing highly ordered materials (Au et al., 2009).

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-(2,2-difluoroethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZITLMYGULIBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Difluoroethoxy)benzyl bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2806547.png)

![1-(tert-butyl)-4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2806550.png)

![8-(2,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2806557.png)

![N-cyclohexyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2806558.png)

![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/no-structure.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2806562.png)

![N-(4-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2806566.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2806568.png)

![3-Cyclopentyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2806570.png)